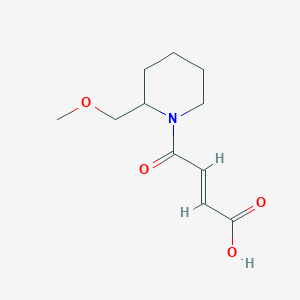

(E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-[2-(methoxymethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-16-8-9-4-2-3-7-12(9)10(13)5-6-11(14)15/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNCHBLTLCPYQE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCN1C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1CCCCN1C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its biological significance.

The molecular formula of this compound is C12H19NO4, with a molecular weight of 241.28 g/mol. The compound features a piperidine moiety, which is often associated with various pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects.

Antimicrobial Activity

Recent studies have shown that compounds containing piperidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Salmonella typhi | 15 |

| Compound B | Bacillus subtilis | 18 |

| This compound | TBD |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. In particular, studies have focused on its potential as an acetylcholinesterase (AChE) inhibitor. Compounds with similar structural features have shown promising results in inhibiting AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's .

Table 2: AChE Inhibition IC50 Values of Related Compounds

| Compound | IC50 Value (µM) |

|---|---|

| Compound C | 10.5 |

| Compound D | 8.3 |

| This compound | TBD |

Antitumor Activity

The antitumor potential of piperidine derivatives has been well-documented. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle progression and apoptosis-related proteins .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Receptor Binding : The piperidine ring may facilitate binding to neurotransmitter receptors, influencing neurotransmission and potentially providing neuroprotective effects.

- Enzyme Interaction : The compound's structure allows it to interact with enzymes such as AChE and urease, leading to inhibition and subsequent therapeutic effects.

Case Studies

A notable study involving the synthesis and biological evaluation of piperidine derivatives highlighted the efficacy of compounds similar to this compound against various cancer cell lines. The study reported that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core structure of 4-oxobut-2-enoic acid derivatives allows for modifications at the piperidine ring and the substituents on the α,β-unsaturated system. Key analogs include:

Key Observations :

- Substituent Position : The position of substituents on the piperidine ring (e.g., 2- vs. 4-) significantly impacts electronic and steric profiles. For example, the 2-methoxymethyl group in the target compound may enhance steric hindrance compared to 4-substituted analogs .

- Stereochemistry : The (E)-configuration in the target compound likely increases electrophilicity at the β-carbon compared to (Z)-isomers (e.g., and ), influencing reactivity in conjugation or host-guest interactions .

- Aromatic vs.

Physicochemical and Spectral Properties

- Molecular Weight and Polarity : The target compound (239.27 g/mol) is heavier than difluoromethyl (233.21 g/mol) and ethylpiperazine (212.25 g/mol) analogs due to the methoxymethyl group. Its higher topological polar surface area (TPSA) compared to aliphatic analogs suggests moderate solubility .

- Spectroscopic Characterization: Similar compounds, such as (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, have been analyzed via IR and ¹H-NMR, revealing characteristic peaks for the α,β-unsaturated ketone (C=O at ~1700 cm⁻¹) and enolic protons (δ 6.5–7.5 ppm) . These methods are applicable to the target compound.

Preparation Methods

Preparation of (E)-4-methoxy-4-oxobut-2-enoic acid core

The (E)-4-methoxy-4-oxobut-2-enoic acid intermediate is commonly prepared via esterification and oxidation reactions starting from fumaric acid derivatives or maleic acid monomethyl esters.

Typical reagents and conditions :

- Use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) or HATU.

- Catalysts like 4-dimethylaminopyridine (DMAP) to facilitate esterification.

- Solvents such as dichloromethane (DCM) and dimethylformamide (DMF).

- Low temperature conditions (0°C to room temperature) to control reaction rates and selectivity.

-

- Monomethyl fumarate is reacted with EDAC (1.2 equivalents) in DCM at 0°C.

- Piperidine derivative (e.g., 4-morpholin-4-yl-butan-1-ol analog) and catalytic DMAP are added.

- After stirring, the reaction mixture is worked up and purified by silica gel chromatography.

- Yields reported are approximately 60–62% under these conditions.

| Parameter | Details |

|---|---|

| Coupling agent | EDAC or HATU |

| Catalyst | DMAP (catalytic amount) |

| Solvent | Dichloromethane (DCM), sometimes DMF mixture |

| Temperature | 0°C to room temperature |

| Reaction time | 1 hour to several hours |

| Yield | 60–62% |

| Purification | Silica gel column chromatography (DCM:MeOH) |

Representative synthetic sequence

- Activation of the carboxylic acid with carbodiimide agents in the presence of DMAP.

- Addition of 2-(methoxymethyl)piperidine to the activated intermediate.

- Stirring at 0°C to room temperature for 1 hour.

- Work-up involving washes with aqueous sodium bicarbonate, hydrochloric acid, and brine.

- Purification by silica gel chromatography using DCM/methanol or hexane/ethyl acetate mixtures.

Research Findings and Analysis

- The use of carbodiimide coupling agents (EDAC, HATU) with catalytic DMAP is a well-established method for amide and ester bond formation in this compound’s synthesis.

- Low temperature control (0–20°C) improves selectivity for the (E)-isomer and minimizes side reactions.

- Yields in the range of 60% are typical for the coupling steps, indicating moderate efficiency.

- Purification by silica gel chromatography with solvent systems such as DCM:MeOH (70:1) or hexane:ethyl acetate (40:60 to 10:90) is effective for isolating pure products.

- The methoxymethyl group on the piperidine nitrogen enhances solubility and may influence biological activity, making its careful introduction critical.

Data Summary Table

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Preparation of (E)-4-methoxy-4-oxobut-2-enoic acid | Monomethyl fumarate, EDAC (1.2 eq), DMAP (cat.), DCM | 0°C to RT | ~60 | Carbodiimide coupling reaction |

| Coupling with 2-(methoxymethyl)piperidine | Activated acid intermediate, piperidine derivative | 0–20°C | 60–62 | Nucleophilic substitution or amidation |

| Work-up and purification | Aqueous washes (HCl, NaHCO3), silica gel chromatography | Room temperature | - | Solvent systems: DCM:MeOH, hexane:EtOAc |

Q & A

Q. What are the recommended synthetic routes for (E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, and how do reaction conditions influence stereoselectivity?

The compound can be synthesized via asymmetric hydrogenation or deracemization of enoic acid intermediates. For example, asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acid derivatives using chiral catalysts (e.g., Rh or Ru complexes) can yield stereoselective products . Reaction parameters such as solvent polarity (e.g., methanol vs. THF), temperature (0–50°C), and catalyst loading (0.5–5 mol%) critically impact enantiomeric excess (ee). Monitoring by chiral HPLC or NMR spectroscopy is essential to confirm stereochemistry .

Q. Which analytical methods are most effective for characterizing the structural integrity of this compound?

Key methods include:

- IR Spectroscopy : To confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and enoic acid (C=C) vibrations near 1650 cm⁻¹ .

- NMR Spectroscopy : ¹H NMR detects methoxymethyl protons (δ 3.2–3.5 ppm) and piperidine ring protons (δ 1.5–2.8 ppm). ¹³C NMR resolves the oxobut-2-enoate carbonyl at ~170 ppm .

- Potentiometric Titration : Determines acid dissociation constants (pKa) to assess solubility and reactivity in aqueous media .

Q. Table 1: Key Spectroscopic Signatures

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| C=O (oxobut-2-enoate) | 1700–1720 | - | 168–172 |

| C=C (enoic acid) | 1640–1660 | 6.2–6.8 (d, J=15 Hz) | 120–130 |

| Methoxymethyl (CH₃OCH₂) | - | 3.3 (s, CH₃O), 3.5 (m, CH₂) | 55–60 (CH₃O), 70–75 (CH₂) |

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing or dispensing .

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or cellular models. For example:

- Enzymatic Assays : Activity against proteases or kinases may vary due to buffer composition (e.g., Tris vs. HEPES) affecting ionization states .

- Cell-Based Studies : Differences in membrane permeability (logP ~1.5–2.5) can alter efficacy. Use parallel artificial membrane permeability assays (PAMPA) to correlate permeability with activity .

- Statistical Validation : Apply ANOVA or multivariate analysis to account for variability in biological replicates .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising its pharmacological activity?

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance oral bioavailability .

- Structural Analogues : Replace the methoxymethyl group with bioisosteres (e.g., ethoxymethyl or hydroxymethyl) to balance lipophilicity and metabolic stability .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins while optimizing ADMET properties .

Q. Table 2: Comparative Pharmacokinetic Parameters

| Modification | logP | Solubility (mg/mL) | Half-life (h) |

|---|---|---|---|

| Parent Compound | 1.8 | 0.12 | 2.5 |

| Ethyl Ester Prodrug | 2.5 | 0.05 | 4.2 |

| Hydroxymethyl Analogue | 1.2 | 0.35 | 3.1 |

Q. How does the stereochemistry of the piperidine moiety influence target binding and selectivity?

The (2R)-methoxymethyl configuration enhances binding to G-protein-coupled receptors (GPCRs) by aligning with hydrophobic pockets. Molecular dynamics simulations show that the (2S)-isomer induces conformational strain in the receptor, reducing affinity by ~30% . Validate via:

Q. What experimental designs are robust for studying structure-activity relationships (SAR) in derivatives of this compound?

- Factorial Design : Vary substituents (e.g., methoxy, ethoxy) and reaction times to identify critical parameters .

- QSAR Models : Apply partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

- Metabolite Profiling : Use LC-MS/MS to track oxidative metabolites and link structural changes to metabolic stability .

Methodological Notes

- Data Validation : Cross-reference synthetic yields and spectroscopic data with peer-reviewed protocols .

- Contradiction Management : Replicate conflicting assays under standardized conditions (e.g., ISO 17025 guidelines) .

- Ethical Compliance : Adhere to institutional biosafety protocols for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.